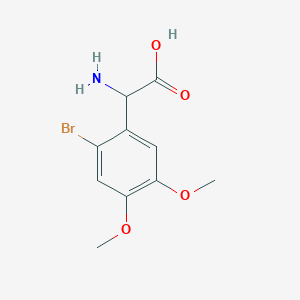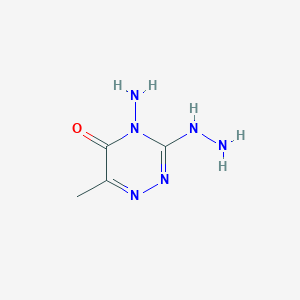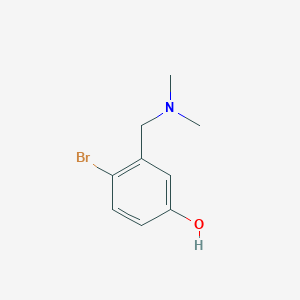
4-Bromo-3-((dimethylamino)methyl)phenol
Übersicht
Beschreibung
The compound 4-Bromo-3-((dimethylamino)methyl)phenol is a brominated phenol derivative that is of interest in various chemical research areas. While the provided papers do not directly discuss this exact compound, they do provide insights into similar brominated phenols and related compounds, which can be useful in understanding the chemical behavior and properties of 4-Bromo-3-((dimethylamino)methyl)phenol.
Synthesis Analysis
The synthesis of brominated phenol derivatives often involves the reaction of brominated salicylaldehydes with amines. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was synthesized by reacting 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Similarly, other brominated phenol derivatives have been synthesized using related methods, indicating that the synthesis of 4-Bromo-3-((dimethylamino)methyl)phenol could potentially be achieved through a similar approach, possibly involving the reaction of a suitable brominated aldehyde with a dimethylamine source .
Molecular Structure Analysis
X-ray crystallography and density functional theory (DFT) calculations are common techniques used to analyze the molecular structure of brominated phenol derivatives. For instance, the Schiff base compound mentioned earlier crystallizes in the monoclinic system and its molecular geometry has been compared with DFT calculations, showing good agreement . These techniques could be applied to 4-Bromo-3-((dimethylamino)methyl)phenol to determine its precise molecular structure and conformation .
Chemical Reactions Analysis
Brominated phenol derivatives can participate in various chemical reactions. For example, the synthesis of Schiff bases involves the formation of a C=N double bond through a condensation reaction . Additionally, brominated compounds can be used in coupling reactions, as seen with BroP, a reagent for coupling N-methylated amino acids . The reactivity of 4-Bromo-3-((dimethylamino)methyl)phenol could be explored in similar coupling reactions or in the formation of Schiff bases.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated phenol derivatives can be determined through experimental methods such as NMR spectroscopy, IR spectroscopy, and thermal analyses. For instance, the thermal behavior of copper(II) and oxido-vanadium(IV) complexes of a related brominated phenol was studied using TGA, revealing a three-stage decomposition process . The solubility and stability of these compounds in various solvents have also been reported, which could provide insights into the solubility behavior of 4-Bromo-3-((dimethylamino)methyl)phenol .
Wissenschaftliche Forschungsanwendungen
Coupling Agent in Peptide Synthesis
4-Bromo-3-((dimethylamino)methyl)phenol is used as a coupling agent in peptide synthesis, particularly for coupling N-methylated amino acids. This application stems from its stability and efficiency in yielding high product yields with minimal epimerization, as highlighted by Coste et al. (1990) in their research on a related compound, BroP (Coste, Dufour, Pantaloni, & Castro, 1990).
Synthesis of Metal Complexes
The compound is also involved in the synthesis of metal complexes. Amudha, Thirumavalavan, & Kandaswamy (1999) described the synthesis of phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, where 4-Bromo-3-((dimethylamino)methyl)phenol played a critical role (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Reactivity with Hemoglobin
Another significant application is in biochemical reactions involving hemoglobin. Renner (2004) studied the transformation of 4-bromo-N,N-dimethylaniline-N-oxide (BrDANO) into various derivatives, including 2-dimethylamino-5-bromo-phenol, under the influence of hemoglobin, highlighting the compound's reactivity in biological systems (Renner, 2004).
Catalase-Like Activity
The compound also exhibits catalase-like activity. Higuchi et al. (1994) discussed the formation of dinuclear manganese(II) complexes using unsymmetric phenol-based dinucleating ligands with amino and imino chelating arms, including derivatives of 4-Bromo-3-((dimethylamino)methyl)phenol, which showed catalase-like activity in decomposing hydrogen peroxide (Higuchi et al., 1994).
Application in Antibacterial and Antifungal Activities
Chohan & Shad (2011) synthesized sulfonamide-derived compounds and their metal complexes, including derivatives of 4-Bromo-3-((dimethylamino)methyl)phenol, which showed notable antibacterial and antifungal activities, demonstrating its potential in the development of antimicrobial agents (Chohan & Shad, 2011).
Ligand in Crystal Structure Analysis
The compound serves as a ligand in crystal structure analysis. Studies such as those by Xue, Li, Zhao, & Yang (2013) on nickel(II) and zinc(II) complexes with Schiff bases derived from 3-bromosalicylaldehyde, where 4-Bromo-3-((dimethylamino)methyl)phenol was a key component, contributed to the understanding of complex molecular structures (Xue, Li, Zhao, & Yang, 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-3-[(dimethylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11(2)6-7-5-8(12)3-4-9(7)10/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJBOFJPDLZFEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402099 | |
| Record name | 4-Bromo-3-((dimethylamino)methyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-((dimethylamino)methyl)phenol | |
CAS RN |
848848-16-8 | |
| Record name | 4-Bromo-3-((dimethylamino)methyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



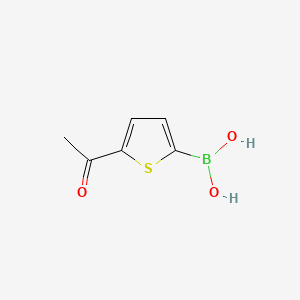
![2-[(4-bromophenyl)methyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1275756.png)
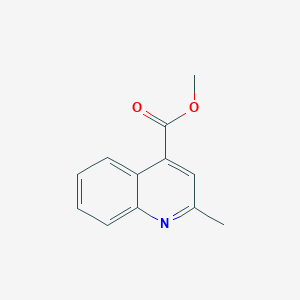
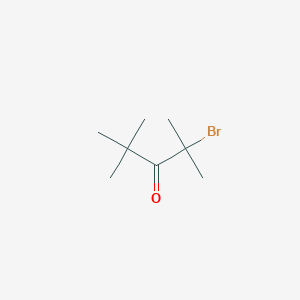
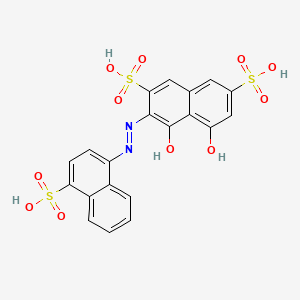
![5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde](/img/structure/B1275761.png)
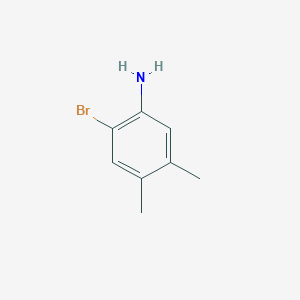
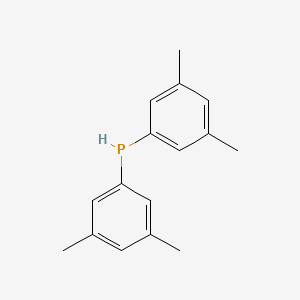
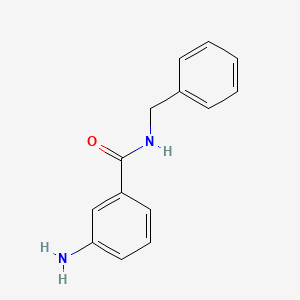
![6-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1275772.png)
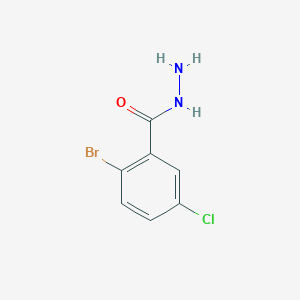
![Tris[(trifluoromethyl)sulfonyl]methane](/img/structure/B1275778.png)
